1-Isopropyl-1,4-diazepane

Description

The exact mass of the compound 1-Isopropyl-[1,4]diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

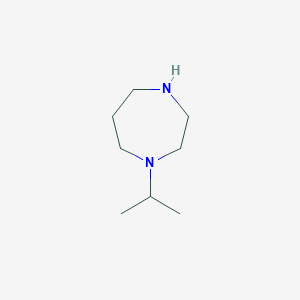

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGFJPJTBTYPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481770 | |

| Record name | 1-Isopropyl-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-61-1 | |

| Record name | 1-Isopropyl-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane

Introduction

1-Isopropyl-1,4-diazepane, a substituted seven-membered heterocyclic amine, represents a key structural motif in medicinal chemistry and drug discovery. The 1,4-diazepane core is a privileged scaffold, known for its conformational flexibility and ability to interact with a variety of biological targets. The introduction of an isopropyl group at the 1-position modulates the compound's lipophilicity, steric profile, and basicity, potentially influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safe handling of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 59039-61-1 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | 76-78 °C at 11 mmHg | |

| Density | Predicted: ~0.9 g/mL | |

| pKa | Predicted: 10.61 ± 0.20 | |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Solubility | See Table 2 |

Table 1: Core Physicochemical Properties of this compound

Solubility Profile

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly soluble to soluble | The amine functionalities can engage in hydrogen bonding with water. |

| Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, readily solvating the molecule. | |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | Effective at dissolving both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | High | Good general-purpose solvent for amines. | |

| Acetonitrile (MeCN) | Moderate to High | Suitable for compounds with mixed polarity. | |

| Non-polar | Toluene, Hexanes | Low to Moderate | The non-polar alkyl groups will have some affinity for these solvents. |

Table 2: Predicted Qualitative Solubility of this compound

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the N-alkylation of the parent 1,4-diazepane (also known as homopiperazine). Reductive amination stands out as a highly efficient and widely used method for this transformation.

Reductive Amination: A Mechanistic Overview

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, 1,4-diazepane and acetone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is favored for its high yields and operational simplicity.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 1,4-Diazepane

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1,4-Diazepane (homopiperazine)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Carbonyl: Add acetone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Slowly add this slurry to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

Isopropyl Group: A doublet at approximately δ 1.0-1.2 ppm (6H, integrating to the two methyl groups) and a septet at δ 2.7-2.9 ppm (1H, for the methine proton).

-

Diazepane Ring: A series of multiplets in the range of δ 1.7-3.0 ppm, corresponding to the methylene protons of the seven-membered ring. The exact chemical shifts and coupling patterns will depend on the ring conformation.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

Isopropyl Group: Two signals, one for the methyl carbons around δ 18-22 ppm and one for the methine carbon around δ 55-60 ppm.

-

Diazepane Ring: Multiple signals for the methylene carbons of the diazepane ring, typically in the range of δ 45-60 ppm.

Mass Spectrometry (Predicted, ESI+):

-

[M+H]⁺: The protonated molecule is expected to be the base peak at m/z 143.15.

-

Fragmentation: Common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the diazepane ring.

Infrared (IR) Spectroscopy (Predicted, neat):

-

N-H Stretch: A weak to medium absorption around 3300-3400 cm⁻¹ (if the secondary amine is present as an impurity or in related starting materials).

-

C-H Stretch: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.

Applications in Drug Discovery and Research

The 1,4-diazepane scaffold is a cornerstone in the design of centrally active agents.[2] Derivatives of 1,4-diazepane have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[2] The N-isopropyl substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

While specific biological activity for this compound is not extensively documented, it serves as a valuable building block for the synthesis of more complex molecules. Researchers can utilize the secondary amine for further functionalization, creating libraries of compounds for screening against various biological targets. The conformational flexibility of the seven-membered ring allows for the presentation of substituents in diverse spatial arrangements, which is advantageous for optimizing ligand-receptor interactions.

Figure 2: The role of this compound as a scaffold in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the general guidelines for handling alkylated amines should be followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A laboratory coat should be worn at all times.

Handling and Storage:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its 1,4-diazepane core make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and essential safety information to aid researchers in their scientific endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.

- Cloud-SDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Isopropyl-1,4-diazepane: Principles, Protocols, and Mechanistic Insights

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 1-Isopropyl-1,4-diazepane (CAS: 59039-61-1, Molecular Formula: C₈H₁₈N₂).[1] The document is tailored for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the prevalent synthetic methodologies. We will dissect the mechanistic underpinnings, evaluate the strategic choices behind protocol design, and provide detailed, validated experimental procedures. The primary focus will be on reductive amination as the method of choice for its superior control and efficiency, with a comparative analysis of the classical direct N-alkylation approach.

Introduction: The Significance of N-Substituted 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that is a core component of numerous biologically active compounds and pharmaceutical agents.[2][3] Its structural flexibility and the presence of two nitrogen atoms allow for diverse functionalization, making it a valuable building block in drug discovery. The introduction of specific N-alkyl substituents, such as the isopropyl group, can critically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity.

The synthesis of specifically mono-N-substituted diazepanes like this compound presents a distinct chemical challenge: achieving regioselectivity and preventing over-alkylation. This guide addresses this challenge by detailing robust and reproducible synthetic routes.

Strategic Overview: Pathways to this compound

The synthesis of the target compound begins with the parent 1,4-diazepane heterocycle. The core task is the selective introduction of a single isopropyl group onto one of the secondary amine nitrogens. Two primary strategies dominate this transformation:

-

Reductive Amination: A one-pot reaction involving the condensation of 1,4-diazepane with acetone to form an iminium ion intermediate, which is subsequently reduced in situ. This is the preferred industrial and laboratory method due to its high selectivity and operational simplicity.[4][5]

-

Direct N-Alkylation: A classical Sₙ2 reaction where 1,4-diazepane acts as a nucleophile, attacking an isopropyl halide. While feasible, this method is often plagued by a lack of control, leading to mixtures of products.[6]

Figure 1: High-level strategic pathways for the synthesis of this compound.

Preferred Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis.[5] It leverages the differential reactivity of a mild reducing agent towards an iminium ion versus a ketone, allowing the entire transformation to occur in a single reaction vessel.

The 'Why': Mechanistic Principles & Causality

The success of this one-pot reaction hinges on a sequence of equilibria and a kinetically controlled reduction step.

-

Iminium Ion Formation: 1,4-diazepane, a secondary amine, reacts with acetone (the isopropyl precursor) under mildly acidic conditions. This condensation forms a hemiaminal intermediate, which then dehydrates to generate a tertiary iminium ion. The reaction is reversible, and the presence of a slight excess of acetone can drive the equilibrium towards the iminium species.

-

Selective Reduction: A carefully chosen reducing agent is introduced. This agent must be sufficiently mild to not significantly reduce the starting ketone (acetone) but potent enough to rapidly and irreversibly reduce the electrophilic iminium ion. This selectivity is the key to the reaction's efficiency.

Figure 2: Simplified mechanism of reductive amination for this compound synthesis.

The 'How': Reagent Selection for Optimal Performance

The choice of hydride source is critical. While several reagents can effect the reduction, they offer different profiles of reactivity, safety, and convenience.

| Reagent | Key Advantages | Key Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminiums. Non-toxic byproducts. Tolerates mild acid. | Moisture-sensitive. | Dichloroethane (DCE), Dichloromethane (DCM), THF |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective. Stable in mildly acidic conditions (pH 4-5). | Highly toxic (releases HCN gas in strong acid). | Methanol (MeOH), Ethanol (EtOH) |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone. Requires careful pH control and staged addition. | MeOH, EtOH |

Justification for Selection: For both safety and efficacy, Sodium Triacetoxyborohydride (STAB) is the superior choice for this application.[7][8] Its mild nature prevents the reduction of acetone, allowing for a true one-pot procedure where all reagents can be mixed from the start. Its decomposition products are non-toxic, a significant advantage over the cyanide risk associated with NaBH₃CN.[7]

Detailed Experimental Protocol: A Validated System

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for confirmation.

Materials:

-

1,4-Diazepane (1.00 g, 10.0 mmol, 1.0 eq)

-

Acetone (1.16 g, 1.5 mL, 20.0 mmol, 2.0 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq)

-

1,2-Dichloroethane (DCE) (40 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.00 g, 10.0 mmol).

-

Solvent and Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (40 mL). Add acetone (1.5 mL, 20.0 mmol). Stir the solution for 20 minutes at room temperature to facilitate pre-formation of the iminium ion equilibrium.

-

Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Causality Note: The mild acidity of NaBH(OAc)₃ is sufficient to catalyze the reaction without the need for an additional acid, which could promote side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1,4-diazepane spot is consumed.

-

Work-up and Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford this compound as a clear oil.

Validation: Product Characterization

-

¹H NMR (CDCl₃): Expect characteristic signals for the isopropyl methine proton (a septet) and methyl protons (a doublet), in addition to the multiplets corresponding to the diazepane ring protons.

-

¹³C NMR (CDCl₃): Expect 8 distinct carbon signals corresponding to the molecular formula C₈H₁₈N₂.

-

Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: 143.15.

Alternative Route: Direct N-Alkylation

Direct alkylation with a suitable isopropyl electrophile, such as 2-bromopropane, is a more traditional but less controlled approach.

Mechanistic Considerations and Challenges

The reaction proceeds via a standard Sₙ2 mechanism, where one of the nitrogen atoms of 1,4-diazepane attacks the secondary carbon of 2-bromopropane. A base (e.g., K₂CO₃, Et₃N) is required to scavenge the HBr byproduct.

The core challenges are:

-

Regioselectivity: Since both nitrogen atoms are chemically similar secondary amines, the initial alkylation can occur at either N1 or N4, leading to the same product in this symmetrical case. However, in substituted diazepanes, this would be a major issue.

-

Over-alkylation: The desired mono-alkylated product, this compound, is itself a nucleophile and can react with another molecule of 2-bromopropane to form the 1,4-diisopropyl-1,4-diazepane byproduct. Further reaction can lead to a quaternary ammonium salt. Controlling the reaction to stop at the mono-alkylation stage is difficult and often results in a mixture of starting material, desired product, and di-alkylated product, necessitating a difficult purification.

A more controlled, albeit less atom-economical, version of this strategy involves using a protecting group (like Boc) on one nitrogen, performing the alkylation, and then deprotecting.[9]

Conclusion

For the synthesis of this compound, reductive amination stands out as the superior methodology. Its one-pot nature, use of readily available and relatively safe reagents, and, most importantly, its exceptional control over selectivity make it the preferred route for both academic and industrial applications. The detailed protocol using sodium triacetoxyborohydride provides a robust and reproducible pathway to the target compound in high purity and yield. While direct alkylation is a mechanistically viable alternative, it is fraught with challenges of over-alkylation that complicate purification and reduce overall efficiency. Therefore, for any researcher or professional seeking to synthesize this or similar N-alkylated cyclic amines, a strategy centered on reductive amination is highly recommended.

References

- Kaur, R., & Kumar, K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.

- El-Malah, A. A., et al. (2016). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Mekhalfia, A., et al. (2016).

- Wang, Y., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical & Biodiversity.

- Santa Cruz Biotechnology, Inc. 1-Isopropyl-[2][10]diazepane.

- PubChem.

- Le, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

- Tarver, J. E., & Abdel-Magid, A. F. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- ResearchGate. (2017).

Sources

- 1. scbt.com [scbt.com]

- 2. benthamscience.com [benthamscience.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. jocpr.com [jocpr.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate | C13H26N2O2 | CID 57479916 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core data, synthetic insights, and practical protocols for 1-Isopropyl-1,4-diazepane. The document is structured to deliver foundational knowledge alongside actionable laboratory guidance, reflecting the compound's significance as a versatile building block in modern medicinal chemistry.

Section 1: Core Molecular Attributes

This compound is a heterocyclic amine featuring a seven-membered diazepane ring. This scaffold is considered "privileged" in drug discovery due to its conformational flexibility and the strategic placement of its nitrogen atoms, which serve as key points for chemical modification and interaction with biological targets.[1]

Chemical Structure and Identifiers

The structural foundation of this molecule is the diazepane ring N-substituted with an isopropyl group. This seemingly simple addition has significant implications for the molecule's steric and electronic properties, influencing its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound are critical for experimental design, from calculating molar equivalents in a reaction to preparing solutions for biological assays. The data for this compound and its common salt form are summarized below. The use of a dihydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | 59039-61-1 | 851048-47-0 | [2][3][4][5] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₂₀Cl₂N₂ | [2][4][5] |

| Molecular Weight | 142.24 g/mol | 215.16 g/mol | [2][4][5] |

Section 2: Synthesis and Derivatization Strategies

The synthesis of the 1,4-diazepane core is well-established, though various methodologies exist to optimize yield and introduce diverse functionalities. Common synthetic pathways involve condensation reactions between diamines and carbonyl compounds or the reaction of ketimine intermediates with aldehydes.[6][7] These methods are valued for their robustness and adaptability.

The true synthetic utility of this compound lies in its potential for derivatization. The secondary amine at the N4 position is a nucleophilic center, providing a reactive handle for a wide array of chemical transformations. This allows for the systematic exploration of chemical space around the core scaffold, a cornerstone of modern drug discovery programs.[1]

Caption: General workflow for synthesis and subsequent derivatization.

Section 3: Applications in Research and Drug Development

The 1,4-diazepane framework is a key structural motif in a multitude of biologically active compounds.[8] Its derivatives have been investigated for a wide spectrum of therapeutic applications, demonstrating the scaffold's versatility.

-

Central Nervous System (CNS): Historically, related benzodiazepines are well-known for their anxiolytic, sedative, anticonvulsant, and hypnotic properties.[6] The 1,4-diazepane core continues to be explored for novel CNS-acting agents.[1]

-

Oncology: More recently, the focus has shifted towards the development of 1,4-diazepine derivatives as potent anticancer agents, with some compounds designed to interact with DNA or other cellular targets.[9]

-

Infectious Diseases: The scaffold has also been incorporated into molecules exhibiting antibacterial and antifungal activity.[8]

Beyond direct therapeutic use, this compound serves as an invaluable building block. Its defined three-dimensional structure makes it an excellent candidate for computational studies, such as molecular modeling and docking simulations, to predict and rationalize ligand-target interactions in the early stages of drug design.[1]

Section 4: Experimental Protocol: Safety and Handling

Trustworthiness through Self-Validation: The following protocol constitutes a self-validating system for laboratory safety. Adherence to these steps is not merely procedural; it is a foundational aspect of ensuring experimental integrity, data reliability, and personnel protection. This protocol is based on best practices for handling structurally similar heterocyclic amines.[10] A thorough, experiment-specific risk assessment must be conducted before any work commences.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure risks.

| Body Part | Recommended Protection | Specifications |

| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield is recommended when handling quantities >5g or when there is a risk of splashing.[10] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart for the specific solvents being used.[10] |

| Body | Flame-resistant Laboratory Coat | Must be fully buttoned to provide maximum coverage.[10] |

| Respiratory | Chemical Fume Hood | All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] |

Safe Handling Workflow

A systematic workflow is crucial for safely managing the compound from acquisition to disposal.

Caption: Step-by-step workflow for safe laboratory handling.

Disposal Plan: Responsible Waste Management

Proper waste segregation and disposal are critical to maintaining a safe laboratory environment and complying with institutional and regulatory standards.

-

Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, silica gel) must be collected in a designated, clearly labeled hazardous waste container.[10]

-

Liquid Waste: Solutions containing the compound and any reaction residues should be collected in a separate, labeled hazardous waste container for liquids. The solvent composition must be clearly indicated on the label.[10]

-

Disposal Procedure: Never mix incompatible waste streams. Adhere strictly to your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.[10]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for scientific innovation. With a molecular weight of 142.24 g/mol and the formula C₈H₁₈N₂, its true value is realized through its application as a foundational scaffold in the synthesis of novel compounds with significant therapeutic potential.[2][4] This guide provides the core technical data and safety protocols necessary for researchers to handle this compound responsibly and unlock its potential in the fields of medicinal chemistry and drug development.

References

- Arctom Scientific. CAS NO. 851048-47-0 | this compound dihydrochloride. [Link]

- MG Chemicals.

- 3M.

- PubChem. 1-Ethyl-2-isopropyl-1,4-diazepane. [Link]

- PubChem. 4-acetyl-Nthis compound-1-carboxamide. [Link]

- PubChem.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

- National Institutes of Health.

- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

- Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

- Google Patents.

- National Institutes of Health. Recent development in[2][10]benzodiazepines as potent anticancer agents: a review. [Link]

- ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 59039-61-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. arctomsci.com [arctomsci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 1-Isopropyl-1,4-diazepane: Structure Elucidation for Research and Development

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 1-Isopropyl-1,4-diazepane (C₈H₁₈N₂, MW: 142.24 g/mol [1][2]). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data based on established principles and analogous compound analysis. It offers in-depth interpretation of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] Derivatives of this seven-membered heterocyclic ring are explored for a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3] The precise structural confirmation of novel 1,4-diazepane analogues, such as this compound, is a critical step in the discovery and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure. This guide serves as a foundational resource for understanding and obtaining the essential spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic output. This compound consists of a saturated seven-membered diazepane ring N-substituted with an isopropyl group at the 1-position.

Figure 2: Predicted major fragmentation pathways for this compound.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can occur between the isopropyl methine carbon and one of the methyl groups. This results in the loss of a methyl radical (15 Da), leading to a prominent fragment ion at m/z = 127 .

-

Loss of a Propyl Radical (•C₃H₇): Cleavage of the C2-C3 or C6-C7 bond within the ring is also a form of alpha-cleavage relative to the nitrogen atoms. However, a more favorable fragmentation is the loss of the entire isopropyl group via cleavage of the N1-C8 bond, leading to a fragment, or subsequent ring fragmentations. A very common fragmentation for N-alkyl amines is the cleavage of the largest alkyl group from the alpha-carbon. In this case, cleavage of the bond between N1 and the isopropyl group would lead to a fragment at m/z = 99 .

Expert Insight: The base peak (most intense peak) in the mass spectrum is often the result of the most stable fragment formed. For N-alkylated cyclic amines, the fragment resulting from the loss of the alkyl substituent at the alpha-position is frequently the base peak. [4]Therefore, the peak at m/z = 99 is a strong candidate for the base peak.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

Figure 3: Standard workflow for NMR sample analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [5]Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. [5]3. ¹H NMR Acquisition:

-

Pulse Angle: 45°

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 1 second

-

Number of Scans (NS): 16

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled

-

Pulse Angle: 30°

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): ≥1024 (due to the low natural abundance of ¹³C) [5]5. Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

-

ATR-FTIR Spectroscopy Protocol

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. [6]Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue. [7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A low-polarity column suitable for amine analysis (e.g., Rtx-Volatile Amine or similar).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and unambiguous structural confirmation of this compound. The predicted spectra, based on fundamental principles and data from analogous structures, offer a reliable benchmark for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity, the IR spectrum will verify the presence of secondary amine and aliphatic C-H bonds and the absence of other functional groups, and the mass spectrum will confirm the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. The detailed protocols provided herein ensure that high-quality, reproducible data can be obtained for this and similar molecules, supporting the rigorous demands of chemical synthesis and drug development.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.

- ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry.

- SpectraBase. (n.d.). 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methyl-1,4-diazepane.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2018, December 31). mass spectrometry: alpha-cleavage.

- Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.

- Restek. (2020, October 28). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.

- Chemistry Steps. (n.d.). Mass Spectrometry Archives.

- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 1-Isopropyl-1,4-diazepane

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds, demonstrating its significance in medicinal chemistry and drug development.[1] The conformational flexibility of this seven-membered ring system is a crucial factor in dictating the three-dimensional geometry of a molecule, which in turn governs its interactions with biological targets. This guide focuses on 1-isopropyl-1,4-diazepane, a representative substituted diazepane. As of the date of this publication, a single-crystal X-ray diffraction study for this compound is not publicly available in repositories such as the Cambridge Structural Database (CSD).[2] Consequently, this document provides a comprehensive, forward-looking framework for its synthesis, crystallization, and structural elucidation. We will explore the experimental methodologies required to obtain and analyze its crystal structure, and present a predictive analysis of its likely solid-state conformation based on established crystallographic principles and data from analogous structures.

Introduction: The Significance of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[3] The conformational landscape of the seven-membered ring is considerably more complex than that of smaller rings like piperidine or piperazine, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[1] The specific conformation adopted by a substituted 1,4-diazepane is influenced by the nature and position of its substituents, as well as by intermolecular forces in the crystalline state.

A definitive understanding of the three-dimensional structure of this compound at atomic resolution is essential for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides the foundation for understanding how the molecule interacts with biological targets, thereby guiding the design of more potent and selective analogs.

-

Pharmacophore Modeling: The crystal structure would reveal the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic groups.

-

Physicochemical Property Prediction: Solid-state properties, including solubility and stability, are influenced by the crystal packing and intermolecular interactions observed in the crystal structure.

Given the absence of an experimentally determined structure, this guide will serve as a comprehensive roadmap for researchers seeking to elucidate the crystal structure of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be readily achieved through standard N-alkylation techniques, with reductive amination being a particularly effective and controllable method.[4][5]

Proposed Synthetic Pathway: Reductive Amination

Reductive amination offers a high-yielding and selective route to the target compound, minimizing the risk of over-alkylation that can be problematic with direct alkylation using alkyl halides.[6] The proposed two-step, one-pot reaction is illustrated below.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,4-diazepane (homopiperazine, 1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add acetone (1.1 equivalents).

-

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7] For a relatively small and potentially flexible molecule like this compound, a systematic screening of crystallization conditions is recommended.

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[8]

-

Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface as the solvents slowly mix.[8]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.[9]

Recommended Crystallization Screening Protocol

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol, water).

-

Technique Application: For each promising solvent or solvent system, set up crystallization trials using the techniques described above.

-

Temperature Variation: Conduct trials at different temperatures (e.g., room temperature, 4 °C) to modulate the rate of crystal growth.

-

Patience and Observation: Allow the trials to stand undisturbed and observe them periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, SC-XRD is the definitive method for determining the three-dimensional atomic arrangement.[10]

Step-by-Step SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a goniometer head.[11]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[12]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Predicted Crystal Structure and Conformational Analysis

In the absence of experimental data, we can predict the likely conformation of this compound based on the known structure of the parent homopiperazine and other substituted diazepanes.

Conformational Insights from Homopiperazine

The crystal structure of the parent 1,4-diazepane (homopiperazine) reveals that the seven-membered ring adopts a pseudo-chair conformation.[13] This conformation is a common low-energy state for this ring system.

Hypothetical Structure of this compound

It is plausible that the 1,4-diazepane ring in this compound will also adopt a chair-like conformation to minimize steric strain. The isopropyl group is expected to occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.

Caption: Predicted molecular structure of this compound in a chair conformation.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters for illustrative purposes. The actual parameters would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1045 |

| Z (molecules/unit cell) | 4 |

The Role of Computational Chemistry

Computational methods are invaluable for complementing experimental crystallographic studies.[14]

Crystal Structure Prediction (CSP)

CSP algorithms can generate a landscape of plausible crystal structures based on the molecule's 2D structure, ranked by their calculated lattice energies.[15] This can provide insights into potential polymorphs and help rationalize the experimentally observed structure.

Conformational Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations of this compound in the gas phase.[16] Comparing the lowest energy gas-phase conformer with the experimentally determined solid-state structure can reveal the influence of crystal packing forces on the molecular geometry.

Conclusion

While the crystal structure of this compound has yet to be reported, this guide provides a comprehensive framework for its determination and analysis. A systematic approach, beginning with a robust synthesis and followed by meticulous crystallization screening, will be key to obtaining high-quality single crystals. Subsequent single-crystal X-ray diffraction analysis will provide the definitive three-dimensional structure, which, in conjunction with computational modeling, will offer invaluable insights into the conformational preferences and intermolecular interactions of this important molecule. This structural information will undoubtedly be a significant contribution to the field of medicinal chemistry, aiding in the rational design of novel therapeutics based on the 1,4-diazepane scaffold.

References

- Wikipedia. Crystal structure prediction. [Link]

- Crystalliz

- IIIT Hyderabad.

- Taylor & Francis Online. Crystal structure prediction – Knowledge and References. [Link]

- CCDC. What is Crystal Structure Prediction? And why is it so difficult? [Link]

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.

- Buschmann, J., & Luger, P. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1221. [Link]

- ACS Publications. Crystal Structure Prediction Meets Artificial Intelligence. [Link]

- The Beran Group, UC Riverside. An Overview of Crystal Structure Prediction. [Link]

- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

- J-STAR Research.

- SERC, Carleton College. Single-crystal X-ray Diffraction. [Link]

- University of Colorado Boulder.

- MIT News.

- Crystallis

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

- Arshad, M., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

- Colgate University.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]

- Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 131–146. [Link]

- ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]

- Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

- University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

- Macromolecular Crystallography Core Facility.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]

- MDPI.

- Master Organic Chemistry.

- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

- NIST. Homopiperazine. [Link]

- YouTube.

- CCDC.

- ResearchGate. Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C.... [Link]

- Gunda, G., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(2), 854–855. [Link]

- Wang, T., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2465. [Link]

- Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

- CCDC. Search - Access Structures. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. benthamscience.com [benthamscience.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. serc.carleton.edu [serc.carleton.edu]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

An In-depth Technical Guide to the Solubility of 1-Isopropyl-1,4-diazepane in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropyl-1,4-diazepane, a substituted diazepane of significant interest in medicinal chemistry and drug development.[1] While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document synthesizes predictive solubility information based on fundamental principles of organic chemistry, analysis of its structural motifs, and data from closely related analogs.[2] This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust framework for solvent selection, experimental design, and interpretation of solubility data. A detailed, step-by-step protocol for the empirical determination of solubility is also presented to empower researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, with physicochemical properties often acting as a primary determinant of success. Among these, solubility stands as a cornerstone of "drug-likeness," profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This compound, as a member of the 1,4-diazepane family, belongs to a privileged scaffold in medicinal chemistry, known for its versatile applications in the development of novel therapeutics, particularly in neuroscience.[1][3] An in-depth understanding of its behavior in various organic solvents is paramount for a multitude of applications, including:

-

Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization or chromatography, and ensuring efficient product isolation.

-

Formulation Development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preparing accurate dosing solutions for in vitro and in vivo assays to ensure reliable and reproducible data.

This guide aims to bridge the current information gap by providing a detailed examination of the factors governing the solubility of this compound and offering practical, actionable insights for laboratory applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be miscible.[2][4]

Molecular Structure of this compound:

The structure of this compound incorporates both nonpolar and polar features:

-

Nonpolar moieties: The isopropyl group and the hydrocarbon backbone of the diazepane ring contribute to its lipophilicity.

-

Polar moieties: The two secondary amine functionalities within the diazepane ring are capable of acting as hydrogen bond donors and acceptors, imparting a degree of polarity to the molecule.

This amphiphilic nature suggests that this compound will exhibit a broad range of solubilities in common organic solvents. Aliphatic amines are generally soluble in organic solvents, especially polar ones.[6]

Qualitative Solubility Predictions

Based on the structural analysis and by drawing parallels with structurally similar compounds such as 1-N-Boc-3-Isopropyl-1,4-diazepane, a qualitative solubility profile in various classes of organic solvents can be predicted.[2] It is crucial to emphasize that the following table represents an educated estimation, and empirical verification is strongly recommended for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF can effectively solvate the polar amine groups. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] | |

| Acetonitrile (MeCN) | Moderate to High | Acetonitrile's polarity is well-suited for dissolving compounds with a balance of polar and nonpolar characteristics.[2] | |

| Tetrahydrofuran (THF) | Moderate to High | THF's ether functionality and cyclic structure provide a good balance of polarity for effective solvation.[2] | |

| Polar Protic | Methanol (MeOH) | High | The hydroxyl group of methanol can form strong hydrogen bonds with the amine functionalities, facilitating dissolution.[2] |

| Ethanol (EtOH) | High | Similar to methanol, ethanol is an effective solvent for this type of molecule.[2] | |

| Isopropanol (IPA) | Moderate | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for the polar amine groups.[2][7][8] | |

| Nonpolar | Dichloromethane (DCM) | High | DCM is a versatile solvent that can effectively solvate the nonpolar regions of the molecule.[2] |

| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is a good solvent for many organic compounds.[2] | |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the nonpolar parts of the molecule.[2] | |

| Hexanes/Heptanes | Low | These nonpolar aliphatic hydrocarbons are generally poor solvents for compounds with significant polarity, such as those containing two amine groups.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, precise quantitative solubility data must be determined empirically. The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[9]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of the Sample:

-

To a series of appropriately labeled vials, add an excess amount of this compound. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to permit the settling of the excess solid.

-

For finely dispersed solids, centrifugation at a moderate speed can be employed to pellet the undissolved material.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several external factors that researchers must consider and control for reproducible results.

Temperature:

Solubility is generally a temperature-dependent property. For most solid solutes in liquid solvents, solubility increases with increasing temperature. It is therefore imperative to conduct and report solubility measurements at a specified and controlled temperature.

pH (for aqueous solutions):

As a basic compound, the solubility of this compound in aqueous media will be highly dependent on pH. In acidic solutions, the amine groups will be protonated to form the corresponding ammonium salts, which are significantly more polar and thus more water-soluble.

Presence of Impurities:

The purity of both the solute (this compound) and the solvent can impact the measured solubility. Impurities can either enhance or decrease solubility through various mechanisms.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, grounded in the principles of its molecular structure. While specific experimental data remains to be published, the presented qualitative predictions offer a strong starting point for solvent selection in various research and development applications. The detailed experimental protocol provided herein empowers researchers to generate the precise, quantitative data required for their specific needs.

As this compound and its analogs continue to be explored for their therapeutic potential, the generation and dissemination of comprehensive physicochemical data, including solubility in a wider array of solvent systems and at various temperatures, will be of immense value to the scientific community.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Goral, M., Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

- PubChem. (n.d.). Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate.

- PubChem. (n.d.). 4-acetyl-Nthis compound-1-carboxamide.

- Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2014). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.

- Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.

- Zep Inc. (2023, October 1). Safety Data Sheet.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). 1-Ethyl-2-isopropyl-1,4-diazepane.

- Jouyban, A., Soltanpour, S., & Acree, W. E. (2010). Prediction of benzodiazepines solubility using different cosolvency models. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(6), 429-432.

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2011). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. Chemical and Pharmaceutical Bulletin, 59(7), 841-844.

- Fryer, R. I., Schmidt, R. A., & Sternbach, L. H. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S.

- Sanfelice, D. (2017, February 20). Re: What is the best way to dissolve Diazepam (from sigma). ResearchGate.

- 3M. (n.d.). Safety Data Sheet.

- Kyorin Pharmaceutical Co., Ltd. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives.

- Organic Syntheses Procedure. (n.d.).

- Khan, I., Ibrar, A., & Abbas, N. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 808-827.

- Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1735.

- Świerczyńska, B., & Naskręt, M. (2007). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica, 64(6), 487-491.

- Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(18), 6245-6252.

- Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1735.

- Wikipedia. (n.d.). Thujone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Isopropyl-1,4-diazepane for Advanced Research

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the procurement, synthesis, and potential applications of 1-Isopropyl-1,4-diazepane. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in scientific expertise.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered heterocyclic structure containing two nitrogen atoms allows for diverse functionalization, leading to a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. The conformational flexibility of the diazepane ring enables it to mimic peptide linkages, making it a valuable component in the design of peptidomimetic drugs.[1] this compound, a specific derivative of this important class, offers a valuable building block for the synthesis of more complex molecules in drug discovery and as a potential tool in proteomics research.

Commercial Availability of this compound

For researchers requiring a reliable source of this compound (CAS Number: 59039-61-1), several commercial suppliers offer this compound, primarily for research and development purposes. The selection of a supplier should be guided by factors such as purity, available quantities, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noted Applications |

| Santa Cruz Biotechnology, Inc. | 1-Isopropyl-[2][3]diazepane | 59039-61-1 | C₈H₁₈N₂ | 142.24 | A specialty product for proteomics research.[2] |

| Matrix Scientific | This compound | 59039-61-1 | C₈H₁₈N₂ | 142.25 | Research chemical. |

It is imperative for researchers to request and scrutinize the lot-specific Certificate of Analysis from the chosen supplier to confirm the purity and identity of the compound before its use in experimental workflows.

Synthesis of the 1,4-Diazepane Core

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, the synthesis of the broader 1,4-diazepane class of compounds is well-documented. These methods can be adapted by skilled synthetic chemists to produce the desired isopropyl derivative. A common and effective strategy involves the cyclization of appropriate diamine and carbonyl precursors.

A generalized synthetic workflow for creating a 1,4-diazepane ring system is outlined below. This diagram illustrates the key bond formations and transformations that are central to the synthesis of this heterocyclic core.

Caption: Generalized workflow for the synthesis of a 1,4-diazepane core.

A plausible synthetic route to this compound could involve the reductive amination of a suitable precursor with acetone, followed by cyclization.

Applications in Research and Drug Development

The primary noted application for this compound is in the field of proteomics research.[2] While specific published protocols detailing its use are scarce, its structure suggests it may be employed as a chemical probe or as a building block for creating more complex probes to study protein-protein interactions or to label specific classes of proteins. The isopropyl group provides a degree of steric bulk and lipophilicity that can influence binding affinity and selectivity.

Hypothetical Workflow: Use as a Scaffold for a Chemical Probe

The following diagram illustrates a conceptual workflow for how this compound could be utilized as a starting scaffold for the development of a chemical probe.

Caption: Conceptual workflow for developing a chemical probe from this compound.

Experimental Protocol: General Procedure for Amine Functionalization

The following is a generalized, self-validating protocol for the functionalization of a secondary amine, such as the N-4 position of this compound, which is a critical first step in creating a chemical probe.

Objective: To attach a functional group (e.g., a linker with a terminal alkyne for click chemistry) to the N-4 position of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Linker with a terminal alkyne and a reactive group (e.g., an acyl chloride or NHS ester)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 equivalents) to the solution.

-